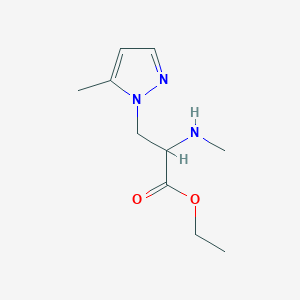
Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, also known by its chemical structure, is a compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 182.22 g/mol
This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate. One common method involves the reaction of 5-methylpyrazole with ethyl 3-bromo-2-(methylamino)propanoate. The bromine atom is replaced by the pyrazole ring, resulting in the desired product.
Reaction Conditions::- Reactants: 5-methylpyrazole, ethyl 3-bromo-2-(methylamino)propanoate
- Solvent: Organic solvent (e.g., dichloromethane)
- Catalyst: Base (e.g., sodium hydroxide)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid or converted to other functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield the alcohol derivative.
Oxidation Reactions: Oxidation of the alcohol group can lead to the corresponding aldehyde or carboxylic acid.
Common reagents and conditions depend on the specific transformation.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Biological Studies: It may act as a ligand for specific receptors or enzymes.
Industry: Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate could serve as a building block for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar pyrazole derivatives exist, such as 5-methylpyrazole and other esters. the unique combination of the methylamino group and the pyrazole ring sets Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate apart.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
ethyl 2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |
InChI-Schlüssel |
HBGAEOFHOMRBRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN1C(=CC=N1)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
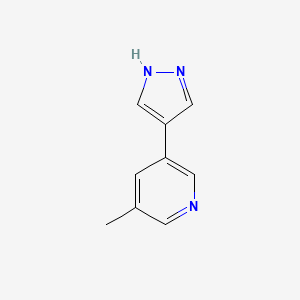
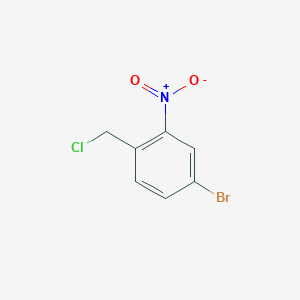

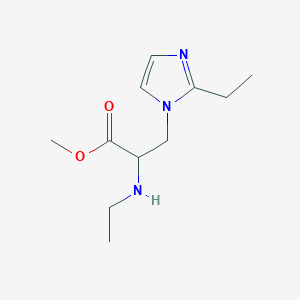
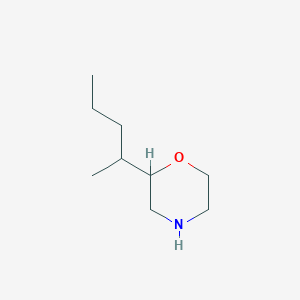
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


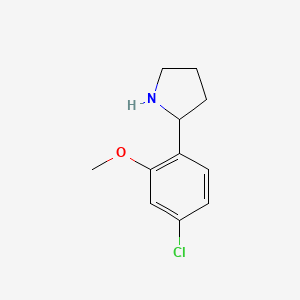
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
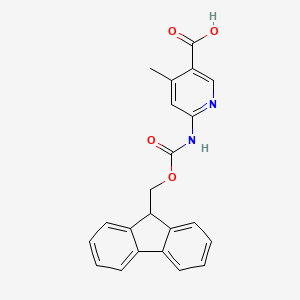
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
